molecular formula C22H20N4O3S B2625284 4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile CAS No. 2380043-05-8

4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile

Cat. No. B2625284
CAS RN: 2380043-05-8
M. Wt: 420.49
InChI Key: OWMHXCKXIACHGN-UHFFFAOYSA-N
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Description

4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile, also known as KPT-8602, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer.

Scientific Research Applications

Molecular Synthesis and Drug Design

Compounds related to 4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile have been extensively studied for their potential in drug design and synthesis. For instance, compounds with similar structures have been synthesized and evaluated for their anti-proliferative activities against various cell lines, such as human breast cancer (MCF-7) and human embryonic kidney cells (HEK293). Specifically, certain synthesized compounds demonstrated better anti-proliferative activities compared to curcumin, a well-known agent, highlighting the potential of these compounds in therapeutic applications (Parveen et al., 2017).

Antagonistic Properties

Additionally, compounds structurally similar to 4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile have been identified for their serotonin 5-HT3 receptor antagonistic properties. This was evidenced by studies involving the preparation of novel compounds and evaluating their effects on serotonin receptors in muscle-myenteric plexus preparations, suggesting their potential utility in addressing conditions related to serotonin receptors (Mahesh, Perumal, & Pandi, 2004).

Crystal Structure and Molecular Docking

The detailed crystal structure and Hirshfeld surface analysis of compounds similar to 4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile have also been studied, providing insights into their molecular interactions and stability. Such studies are crucial for understanding the compound's potential binding affinities and interaction mechanisms with biological targets (Ullah & Stoeckli-Evans, 2021).

Platelet Aggregation Inhibition

Research has also highlighted the potential of related compounds in inhibiting platelet aggregation, a critical factor in cardiovascular diseases. Compounds have been identified with excellent inhibition of platelet aggregation, optimized pharmacokinetic and physiochemical properties, suggesting their potential as therapeutic agents for conditions involving blood platelets (Parlow et al., 2010).

properties

IUPAC Name

4-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c23-16-17-6-8-20(9-7-17)30(28,29)25-14-12-19(13-15-25)26-22(27)11-10-21(24-26)18-4-2-1-3-5-18/h1-11,19H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMHXCKXIACHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]sulfonyl}benzonitrile

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